The compound identified as CID 78060785 is a chemical entity cataloged in the PubChem database, which is maintained by the National Center for Biotechnology Information. This compound is recognized for its unique structural features and potential applications in various scientific fields. The molecular formula of CID 78060785 is , indicating the presence of carbon, hydrogen, chlorine, and silicon atoms.
CID 78060785 can be sourced from chemical suppliers and databases that specialize in providing detailed information about various compounds. BenchChem is one such platform where this compound is listed, providing insights into its synthesis, properties, and applications.
CID 78060785 falls under the category of organic compounds, specifically those containing silicon and halogen substituents. Its classification is significant for understanding its reactivity and potential uses in organic synthesis and industrial applications.
The synthesis of CID 78060785 typically involves several organic reactions that may include halogenation, alkylation, and the introduction of silicon moieties. The specific synthetic routes can vary based on the desired purity and yield of the final product.
Industrial production methods may involve scaling up laboratory synthesis techniques, optimizing reaction conditions for larger batches while ensuring product purity and environmental sustainability.
The molecular structure of CID 78060785 can be represented using various notational systems:
InChI=1S/C10H15Cl2Si/c1-2-7-3-9-4-8(7)5-10(9)6-13(11)12/h2,8-10H,3-6H2,1H3KTQPKWKNERYNKZ-UHFFFAOYSA-NCC=C1CC2CC1CC2C[Si](Cl)ClThese representations provide insight into the spatial arrangement of atoms within the molecule, which is crucial for predicting its chemical behavior.
The molecular weight of CID 78060785 is approximately , indicating a relatively moderate size for an organic compound. This weight plays a role in its solubility and reactivity in various chemical environments.
CID 78060785 can participate in several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed during these reactions. For instance:
The mechanism of action for CID 78060785 involves its interaction with specific biological targets, which may include enzymes or receptors. This interaction can alter enzyme activity or modulate biochemical pathways relevant to its applications in research.
Understanding how CID 78060785 binds to its targets allows researchers to predict its efficacy in various biological assays and therapeutic contexts. The exact mechanism will depend on the specific biological system being studied.
CID 78060785 exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding these properties are essential for determining safe handling practices and potential applications in synthesis.
CID 78060785 has several scientific applications:
These applications highlight CID 78060785's versatility as a tool in both academic research and industrial settings.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5